Methylbenzethonium chloride
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Overview
Description
Methylbenzethonium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is often used in formulations requiring antimicrobial and surface-active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Preparation of the Tertiary Amine: The tertiary amine is synthesized by reacting dimethylamine with benzyl chloride.
Quaternization: The tertiary amine is then reacted with 2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl chloride to form the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Mixing: Reactants are continuously fed into the reactor.
Temperature Control: The reaction temperature is carefully controlled to optimize the yield.
Purification: The product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methylbenzethonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new quaternary ammonium compounds with different anions.
Scientific Research Applications
Methylbenzethonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mechanism of Action
The mechanism of action of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and fungi. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and ion transport.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
Methylbenzethonium chloride is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its bulky substituents provide enhanced stability and efficacy compared to other quaternary ammonium compounds.
Properties
CAS No. |
15716-02-6 |
---|---|
Molecular Formula |
C28H44ClNO2 |
Molecular Weight |
462.1 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 |
InChI Key |
WYWSKWZUWZLELX-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
15716-02-6 | |
Synonyms |
Diisobutyl cresoxyethoxyethyl dimethyl benzyl ammonium chloride |
Origin of Product |
United States |
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